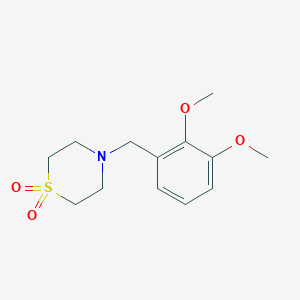![molecular formula C16H21N3OS B4260032 N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide](/img/structure/B4260032.png)
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a critical component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell activation and proliferation. This compound has been shown to be highly specific for BTK, with minimal off-target effects, making it an attractive candidate for therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to inhibit B-cell activation and proliferation, leading to the suppression of the immune response. In preclinical studies, this compound has demonstrated significant antitumor activity, which is thought to be mediated through the inhibition of B-cell receptor signaling. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are critical mediators of inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide has several advantages for lab experiments, including its high potency and specificity for BTK, which makes it an attractive candidate for further research. However, this compound has some limitations, including its limited solubility in water, which may affect its bioavailability in vivo. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are yet to be determined.
Orientations Futures
There are several future directions for research on N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide. One potential application is in the treatment of B-cell malignancies, where this compound may be used as a monotherapy or in combination with other agents. Additionally, this compound may have potential applications in autoimmune disorders and inflammatory diseases, where it may be used to suppress the immune response and reduce inflammation. Further research is needed to determine the safety and efficacy of this compound in humans, and to optimize its formulation and dosing for clinical use.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor that has significant potential for therapeutic applications in various diseases. Its high specificity and potency for BTK make it an attractive candidate for further research, and its potential applications in cancer, autoimmune disorders, and inflammatory diseases make it a promising drug candidate. Further research is needed to determine the safety and efficacy of this compound in humans, and to optimize its formulation and dosing for clinical use.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has demonstrated significant antitumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has also been shown to inhibit B-cell receptor signaling, which is critical for the survival and proliferation of B-cells in autoimmune disorders such as lupus and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-18(2)8-9-19(12-15-5-10-21-13-15)16(20)11-14-3-6-17-7-4-14/h3-7,10,13H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPDEFMSEJEZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CSC=C1)C(=O)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4259961.png)
![N-(2-methoxyethyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4259966.png)
![5-methyl-N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B4259974.png)

![N-(4'-fluoro-3-biphenylyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B4259982.png)

![N-(trans-4-hydroxycyclohexyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4259994.png)
![4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4260002.png)
![3-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4260010.png)
![4-(2-fluorobenzyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4260017.png)
![N-[2-(cyclohexylthio)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine](/img/structure/B4260039.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4260045.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4260053.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B4260059.png)
